![molecular formula C19H24N2O4 B13041973 (R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13041973.png)
(R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including an oxetane ring, a naphthalene moiety, and a piperidine ring. The presence of these diverse functional groups makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxetane ring through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .
The naphthalene and piperidine rings are often introduced through separate synthetic steps, involving Friedel-Crafts acylation and reductive amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for photochemical reactions and high-throughput screening for optimizing reaction conditions. The use of catalysts and automated systems can significantly enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and oxetane moieties.
Common Reagents and Conditions
Oxidation: Peroxy acids, transition metal oxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated, aminated, or thiolated compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. The presence of the oxetane ring and the spirocyclic structure can impart unique biological properties, making it a candidate for drug discovery and development .
Medicine
In medicine, ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance .
Mecanismo De Acción
The mechanism of action of ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The naphthalene and piperidine rings can also participate in various binding interactions with proteins and enzymes, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.
Spiro[piperidine-4,2’-oxetane]: Another spirocyclic compound with similar structural features.
Naphthalene derivatives: Compounds with naphthalene moieties that exhibit similar chemical properties.
Uniqueness
®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is unique due to its combination of an oxetane ring, a naphthalene moiety, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C19H24N2O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(6R)-N-hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C19H24N2O4/c22-17(20-24)15-2-3-16-9-19(6-4-14(16)8-15)5-1-7-21(18(19)23)10-13-11-25-12-13/h2-3,8,13,24H,1,4-7,9-12H2,(H,20,22)/t19-/m0/s1 |
Clave InChI |
LBOBEQPESNSPDS-IBGZPJMESA-N |
SMILES isomérico |
C1C[C@@]2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4COC4 |
SMILES canónico |
C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4COC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


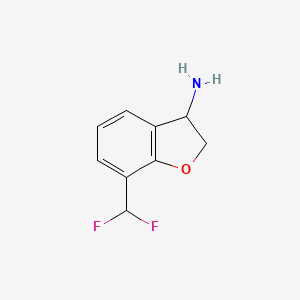

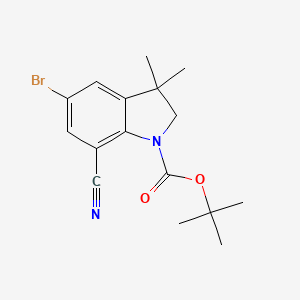
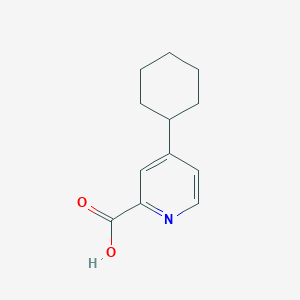
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)



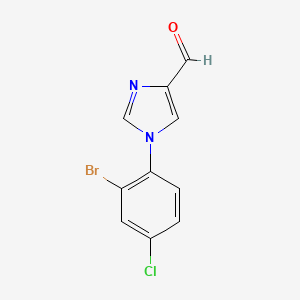

![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)

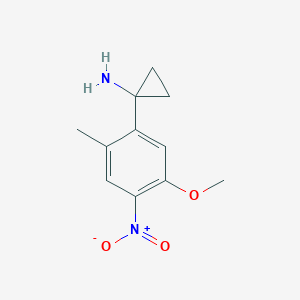
![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)
